nNOS Inhibitory Potency of the 2-(Piperidin-3-yloxy)isonicotinonitrile Scaffold: Class-Level Nanomolar Activity Baseline
A closely related 2-(piperidin-3-yloxy)isonicotinonitrile analog within the same chemotype demonstrates potent inhibition of human neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 97 nM, measured via conversion of [³H]L-arginine to [³H]L-citrulline in Sf9 cell-expressed enzyme [1]. While direct head-to-head data for the cyclohexylacetyl derivative against this specific analog are not publicly available, the conserved 2-(piperidin-3-yloxy)isonicotinonitrile core structure supports that the target compound occupies the same nNOS active-site pharmacophore, with the cyclohexylacetyl substituent expected to modulate potency through differential hydrophobic pocket occupancy relative to the reported analog [2]. Users procuring this compound for nNOS-focused programs should benchmark against the published 97 nM IC₅₀ class baseline and expect N-substituent-dependent potency shifts characteristic of this chemotype.
| Evidence Dimension | nNOS enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No publicly available direct nNOS IC₅₀ data for CAS 2034617-98-4 (data gap) |
| Comparator Or Baseline | Related 2-(piperidin-3-yloxy)isonicotinonitrile analog (CHEMBL2165821): IC₅₀ = 97 nM |
| Quantified Difference | Unknown; class-level inference supports nanomolar-range potency |
| Conditions | Human nNOS expressed in Sf9 cells; [³H]L-arginine to [³H]L-citrulline conversion assay; 15 min preincubation |
Why This Matters
Establishes a class-validated potency benchmark for the scaffold, enabling rational experimental design and comparator selection for nNOS-targeted studies.
- [1] BindingDB. BDBM50394745 (CHEMBL2165821): IC₅₀ = 97 nM for human nNOS inhibition. Assay: [³H]L-arginine conversion in Sf9 cells. Accessed April 2026. View Source
- [2] Silverman, R. B. Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases. Acc. Chem. Res. 2009, 42, 439–451. DOI: 10.1021/ar800201v. View Source
